molecular formula C12H19Cl3O8 B001001 2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol CAS No. 56038-13-2

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B001001
CAS No.: 56038-13-2
M. Wt: 397.6 g/mol
InChI Key: BAQAVOSOZGMPRM-UHFFFAOYSA-N
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Description

Ligand-Induced Conformational Changes in the Venus Flytrap Domain

The T1R2 subunit’s VFD undergoes a hinge-like closure upon sucralose binding, stabilized by hydrogen bonds between the ligand’s hydroxyl groups and residues D142, S144, and E302 in the T1R2 binding pocket. Chlorine atoms in sucralose form hydrophobic interactions with Y103 and P277, anchoring the ligand in a orientation distinct from sucrose. Molecular dynamics simulations demonstrate that this closure facilitates interlobe interactions between K65 (upper lobe) and D278 (lower lobe), creating a salt bridge that stabilizes the active conformation.

G Protein Coupling and Downstream Signaling

Receptor activation triggers dissociation of the Gα-gustducin subunit, initiating a phospholipase C β2 (PLCβ2)-dependent pathway:

  • PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
  • IP3-mediated calcium release activates transient receptor potential cation channel subfamily M member 5 (TRPM5), enabling sodium influx.
  • ATP release via pannexin-1 channels depolarizes afferent nerve fibers, transmitting sweet taste signals.

Table 1: Key Residues in T1R2/T1R3 Influencing Sucralose Binding

Receptor Subunit Domain Residue Interaction Type Functional Role
T1R2 VFD D142 Hydrogen bonding Stabilizes ligand orientation
T1R2 VFD Y103 Hydrophobic interaction Anchors chlorinated moieties
T1R3 TMD R757 Electrostatic interaction Modulates G protein coupling
T1R2 CRD S40 Structural stabilization Maintains VFD-TMD communication

Properties

IUPAC Name

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQAVOSOZGMPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sucralose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56038-13-2
Record name Sucralose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name Sucralose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Primary Hydroxyl Protection with Trityl Chloride

The synthesis begins with selective protection of sucrose’s primary hydroxyl groups (C6 and C6′) using trityl chloride (CPh3Cl) in the presence of β-picoline. The steric bulk of the trityl group ensures preferential reaction with primary alcohols, leaving secondary hydroxyls unprotected. Subsequent peracetylation with acetic anhydride (Ac2O) and 4-dimethylaminopyridine (DMAP) shields remaining hydroxyls, yielding a fully protected intermediate. This step achieves >90% selectivity for primary sites, critical for downstream chlorination.

Selective Deprotection and Acetyl Migration

Trityl groups are cleaved with HCl in toluene, exposing the C6 hydroxyl while retaining acetyl protection at C4. A pivotal acetyl migration from C4 to C6 occurs under treatment with 1-butylamine in ethyl acetate/hexane, repositioning the acetyl group to the desired site. This migration, driven by thermodynamic stability, ensures >85% conversion to sucrose-6-acetate.

Chlorination with Thionyl Chloride and Triphenylphosphine Oxide

Chlorination employs thionyl chloride (SOCl2) activated by triphenylphosphine oxide (Ph3PO), generating a mild chlorinating agent that minimizes decomposition. The reaction proceeds at 0–5°C over 30 minutes, selectively substituting hydroxyls at C4, C1′, and C6′ with chlorine. This step achieves 70–75% conversion to 4,1′,6′-trichlorosucrose-6-acetate, with side products arising from over-chlorination or acetyl group loss.

Final Deprotection and Purification

Base-catalyzed deacetylation with sodium methoxide (NaOMe) in methanol removes remaining acetyl groups, yielding crude sucralose. Recrystallization from methanol/water affords pharmaceutical-grade material with ≥99% purity. Overall yields for this route range from 28% to 32%, limited by acetyl migration efficiency and chlorination selectivity.

Direct Chlorination in Aprotic Polar Solvents

One-Pot Chlorination Strategy

A patent-pending method bypasses protecting groups by reacting sucrose directly with excess thionyl chloride (7+ equivalents) in dimethylformamide (DMF) at 0–10°C. The aprotic solvent stabilizes reactive intermediates, while controlled addition prevents exothermic side reactions. This approach chlorinates C4, C6, C1′, and C6′ in a single step, yielding 4,6,1′,6′-tetrachloro-4,6,1′,6′-tetradeoxygalactosucrose with 94% conversion.

Carboxylate Ester Formation and Deacylation

The tetrachlorinated intermediate reacts with sodium acetate in DMF, selectively acetylating the C6 hydroxyl via nucleophilic substitution. Subsequent deacylation with NaOMe/MeOH at 30–50°C removes the acetyl group, producing sucralose in 36% overall yield from sucrose. This method’s simplicity and reduced step count make it industrially favorable, albeit with challenges in byproduct removal.

Steglich Esterification and Selective Chlorination

Sucrose-6-Acetate Synthesis via Trimethyl Orthoacetate

An alternative route employs trimethyl orthoacetate and p-toluenesulfonic acid (p-TsOH) in DMF to esterify sucrose’s C6 hydroxyl. The reaction, conducted at room temperature for 2.5 hours, achieves 88% yield of sucrose-6-acetate without protecting groups. Tert-butylamine facilitates selective hydrolysis of orthoester byproducts, simplifying purification.

Dichloromethane-Mediated Chlorination

Chlorination with thionyl chloride in 1,1,2-trichloroethane at 0°C substitutes C4 and C1′ hydroxyls, followed by C6′ chlorination under reflux. Ice-bath cooling mitigates thermal degradation, yielding 4,1′,6′-trichlorosucrose-6-acetate in 65% yield. Final deacetylation with NaOMe/MeOH provides sucralose with 29% overall yield.

Comparative Analysis of Synthetic Methods

Table 1: Key Parameters of Sucralose Synthesis Routes

MethodKey StepsChlorinating AgentSolventTemperature RangeOverall Yield
Trityl/Acetyl ProtectionProtection, migration, chlorinationSOCl2/Ph3POToluene/DMF0°C–25°C28–32%
Direct ChlorinationOne-pot chlorinationSOCl2DMF0°C–50°C36%
Steglich EsterificationOrthoester formationSOCl2DMF/TCE0°C–40°C29%
Laboratory IsolationChromatographyN/AEthyl acetateAmbient<5%

Table 2: Industrial Viability Assessment

MethodScalabilityCost EfficiencyPurityEnvironmental Impact
Trityl/Acetyl ProtectionModerateHigh≥99%High (toxic solvents)
Direct ChlorinationHighModerate≥97%Moderate
Steglich EsterificationLowLow≥95%Low
Laboratory IsolationNoneNone≥90%Minimal

Mechanistic Insights and Challenges

Regioselectivity in Chlorination

Sucrose’s eight hydroxyl groups exhibit varying reactivity: primary OH (C6, C6′) are more nucleophilic than secondary OH (C4, C1′). Chlorinating agents like SOCl2 preferentially target primary sites, but achieving trisubstitution requires precise control. Steric hindrance from protecting groups or solvent effects (e.g., DMF’s polarity) directs chlorination to C4, C1′, and C6′.

Byproduct Formation and Mitigation

Over-chlorination at C2, C3, or C3′ produces non-sweet tetra- or pentachloro derivatives, necessitating rigorous purification. Patent data indicates that maintaining temperatures below 10°C during SOCl2 addition reduces byproduct generation from 15% to <5%.

Solvent and Catalyst Optimization

DMF enhances chlorination rates by stabilizing transition states through hydrogen bonding. Conversely, toluene’s low polarity suppresses side reactions during trityl group cleavage. Catalysts like DMAP accelerate acetylation 10-fold, reducing reaction times from 24 hours to 2.5 hours .

Chemical Reactions Analysis

Key Synthetic Steps:

This process avoids charring and minimizes byproducts through acetyl group migration strategies .

Thermal Degradation

Sucralose decomposes at elevated temperatures, forming hazardous chlorinated compounds:

Thermal Decomposition Parameters (DSC/TGA):

ParameterValue
Onset Temp (T<sub>onset</sub>)124.5°C
Peak Temp (T<sub>peak</sub>)125.5°C
Mass Loss17–20%

Products Identified via HRMS :

  • Chlorinated furans (m/z 162)
  • Polychlorinated aromatic hydrocarbons (PCAHs) (m/z 418)
  • Hydrogen chloride (HCl) and CO₂ (FTIR-confirmed) .

Notably, PCAHs form even at boiling-water temperatures (98°C), posing risks in hot beverages .

Hydrolysis and Stability

Sucralose undergoes hydrolysis under acidic or enzymatic conditions:

Hydrolysis Products:

ConditionProducts
Acidic (pH < 3)4-Chloro-4-deoxy-galactose (4-CG), 1,6-Dichloro-1,6-dideoxyfructose (1,6-DCF)
Enzymatic (gut microbiota)Sucralose-6-acetate (genotoxic metabolite)

Stability Data :

  • Aqueous solutions : Stable at pH 3–7 (25°C)
  • High-temperature processing : Degrades in baked goods >200°C .

A. Glycemic Impact

  • Human studies : Obese individuals showed 14% higher peak glucose (P < 0.01) and 20% higher insulin AUC after sucralose ingestion .
  • Mechanism : Altered GLP-1 secretion and intestinal CYP450 inhibition .

B. Genotoxicity

  • Sucralose-6-acetate : Induces DNA strand breaks (clastogenic) at 0.15 µg/day, exceeding EU safety thresholds .
  • In vitro models : Increased expression of MT1G (metallothionein) linked to oxidative stress .

C. Immunomodulation

  • Mouse studies : 22% reduction in CD8⁺ T-cell proliferation at 0.1% dietary sucralose .
  • Human Jurkat cells : Impaired PLCγ1 phosphorylation disrupts TCR signaling .

A. Chloropropanol Formation

Heating sucralose with glycerol produces chloropropanols (e.g., 3-MCPD), a class 2B carcinogen:Sucralose+GlycerolΔ3 MCPD+HCl\text{Sucralose}+\text{Glycerol}\xrightarrow{\Delta}\text{3 MCPD}+\text{HCl}Detected in baked goods and caramelized products .

B. Wastewater Persistence

  • Removal efficiency : 42.92% in aerobic sludge; negligible volatilization (<5%) .
  • Byproducts : Chlorinated disaccharides resist microbial degradation, accumulating in aquatic systems .

Table 1: Key Analytical Signatures of Sucralose

TechniqueObservations
FTIR Peaks at 2927 cm⁻¹ (C-H), 1652 cm⁻¹ (C=O), 1373 cm⁻¹ (C-Cl)
¹³C NMR δ 104.5 (anomeric C), δ 82.3 (C4-Cl), δ 70.1 (C6-Cl)
HRMS [M-H]⁻ at m/z 397.35 (C₁₂H₁₈Cl₃O₈)
DSC Endothermic peak at 135.5°C (fusion)
.

Scientific Research Applications

Food and Beverage Industry

Sucralose is predominantly used as a sweetener in a wide range of food products, including:

  • Beverages : Soft drinks, flavored waters, and energy drinks.
  • Baked Goods : Cakes, cookies, and pastries.
  • Dairy Products : Yogurts and ice creams.
  • Condiments : Ketchup and salad dressings.

The ability of sucralose to maintain sweetness during cooking and baking makes it a preferred choice for manufacturers aiming to reduce caloric content without sacrificing taste.

Metabolic Research

Recent studies have examined the effects of sucralose on metabolic health, particularly its influence on insulin secretion and glucose metabolism:

  • Insulin Response : Research indicates that sucralose can enhance insulin secretion in response to glucose. For instance, studies using isolated mouse pancreatic islets demonstrated that sucralose activates sweet taste receptors (TAS1R2/TAS1R3), leading to increased insulin release when glucose is present .
  • Glycemic Control : Some investigations have suggested that regular consumption of sucralose may modulate glycemic responses. A study found that sucralose intake was associated with elevated glucose absorption in rodent models .

Impact on Gut Microbiota

Emerging evidence suggests that artificial sweeteners like sucralose may alter gut microbiota composition. A study highlighted that consuming sucralose could lead to significant changes in microbial communities within the duodenum, potentially impacting overall metabolic health . This area remains under investigation as researchers seek to understand the long-term implications of such alterations.

Immunomodulatory Effects

Recent findings have indicated that high doses of sucralose may exert immunomodulatory effects by influencing T cell function:

  • T Cell Proliferation : In vitro studies showed that sucralose could limit T cell proliferation and differentiation, potentially affecting immune responses in models of autoimmunity and cancer .
  • Therapeutic Potential : These effects raise intriguing possibilities for using sucralose in therapeutic contexts where modulation of immune responses is beneficial.

Safety Profile and Regulatory Status

Sucralose has been extensively studied for safety and is generally recognized as safe (GRAS) by regulatory bodies such as the FDA and EFSA. It has been deemed safe for consumption across various demographics, including pregnant women and children . The acceptable daily intake (ADI) established by these organizations provides guidelines for safe consumption levels.

Case Studies

StudyObjectiveFindings
Pepino et al. (2013)Investigate metabolic effects of sucraloseElevated glucose and insulin levels in obese women after consumption .
Jang et al. (2007)Explore gut hormone responseSucralose increased GLP-1 release in human enteroendocrine cells .
Nature Study (2023)Assess immunomodulatory effectsHigh doses reduced T cell responses in mice models .
Mace et al. (2007)Examine glucose absorption mechanismsSucralose enhanced glucose absorption via GLUT2 pathway in rats .

Mechanism of Action

Sucralose is not metabolized by the body and is excreted unchanged. It interacts with taste receptors on the tongue, providing sweetness without contributing calories. Its safety has been extensively evaluated, and it is considered safe for consumption within recommended limits .

Comparison with Similar Compounds

Sweetness Intensity and Caloric Content

Compound Sweetness (Relative to Sucrose) Caloric Content Source
Sucralose 600× 0 kcal/g Synthetic
Sucrose 4 kcal/g Natural
Acesulfame-K 200× 0 kcal/g Synthetic
Stevia 200–300× 0 kcal/g Natural

Metabolic and Health Impacts

  • However, studies suggest it may alter insulin sensitivity and incretin (e.g., GLP-1) secretion in obese individuals .
  • Gut Health : Sucralose disrupts intestinal barrier function by reducing mucin (MUC2) production and increasing pro-inflammatory cytokines (IL-1β, TNF-α) at concentrations ≥0.1 mmol . In contrast, stevia exhibits minimal impact on gut microbiota .

Thermal Stability and Degradation

  • Acesulfame-K and Saccharin : More thermally stable; degradation products are less toxic .
  • Sucrose: Caramelizes upon heating, forming non-chlorinated byproducts .

Environmental Persistence

  • Sucralose : Highly recalcitrant in aquatic environments, with minimal degradation during wastewater treatment. Used as a tracer for human activity due to its persistence .
  • Acesulfame-K : Moderately persistent but less stable than sucralose .
  • Caffeine : Rapidly degrades, making it a poor tracer compared to sucralose .

Biological Activity

Sucralose is a non-caloric artificial sweetener that is approximately 600 times sweeter than sucrose. It is widely used in food and beverage products as a sugar substitute. Despite its popularity, there has been increasing scrutiny regarding its biological effects, particularly concerning metabolic health, immune function, and gut microbiota. This article aims to provide a detailed examination of the biological activity of sucralose, highlighting recent research findings and their implications for health.

Immunomodulatory Effects

Recent studies have demonstrated that high doses of sucralose can negatively impact immune function. Research conducted on mice showed that sucralose intake limited T cell proliferation and differentiation, which are critical for an effective immune response. Specifically, sucralose exposure resulted in decreased CD8+ T cell responses in models of cancer and bacterial infections. The mechanism identified involves alterations in T cell membrane order and impaired T cell receptor signaling, leading to reduced intracellular calcium mobilization and delayed phosphorylation of important signaling proteins like PLCγ1 .

Metabolic Effects

Sucralose has been found to influence various metabolic pathways:

  • Insulin Response : Sucralose activates sweet taste receptors in pancreatic β-cells, leading to increased secretion of insulin and incretin hormones such as GLP-1 and GIP. This response may be contingent on direct carbohydrate exposure to the intestinal mucosa .
  • Adipogenesis : In vitro studies indicated that sucralose exposure elevated reactive oxygen species (ROS) levels in adipose-derived mesenchymal stem cells, suggesting a potential increase in adipogenesis .
  • Gut Microbiota : Sucralose consumption has been associated with dysbiosis—an imbalance in gut microbiota—which may lead to adverse metabolic outcomes. Changes in the composition of gut bacteria can affect liver function and overall metabolism, potentially contributing to conditions like metabolic syndrome .

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sucralose is not fully absorbed in the gastrointestinal tract; approximately 85% is excreted unchanged in urine. However, the small fraction that is absorbed can influence metabolic processes:

  • Absorption : Sucralose is rapidly absorbed after ingestion but does not significantly bind to blood proteins, which limits its impact on metabolic pathways .
  • Distribution : It distributes throughout the body but primarily affects tissues involved in metabolism and digestion.
  • Metabolism : Unlike other sweeteners, sucralose undergoes minimal metabolism; thus, its effects are largely attributed to its interaction with taste receptors rather than direct metabolic conversion .

Case Studies and Research Findings

  • Case Study on Immune Function :
    • A study highlighted that mice consuming high doses of sucralose exhibited impaired T cell responses during both cancer and bacterial infection models. This suggests potential therapeutic applications for managing autoimmune disorders by dampening T cell activity .
  • Impact on Gut Microbiota :
    • Research indicated that sucralose alters gut microbiota composition, leading to reduced short-chain fatty acid production which is crucial for maintaining gut health and modulating inflammation .
  • Metabolic Syndrome Implications :
    • Longitudinal studies have linked sucralose consumption with increased risk factors for metabolic syndrome, including insulin resistance and elevated blood glucose levels .

Summary Table of Biological Effects

Biological ActivityObservationsReferences
T Cell ProliferationInhibition of CD8+ T cell responses
Insulin SecretionIncreased secretion from β-cells
Gut MicrobiotaDysbiosis leading to metabolic issues
AdipogenesisElevated ROS levels in adipocytes
Metabolic PathwaysAltered glucose metabolism

Q & A

Q. How is sucralose’s safety assessed in preclinical studies, and what methodologies ensure reliable toxicity data?

Preclinical safety assessments typically involve subchronic and chronic toxicity studies in rodents and dogs, employing dietary or oral gavage administration at doses up to 5,000 mg/kg/day. Key endpoints include histopathology of organs (e.g., thymus, spleen), metabolic stability, and caloric intake adjustments to distinguish direct toxicity from secondary effects. Studies prioritize high-dose exposure to identify margins of safety, with methodologies validated by regulatory bodies like the FDA .

Q. What standardized methods are used to detect and quantify sucralose in environmental matrices?

Ultra-trace analysis via solid-phase extraction (SPE) coupled with HPLC high-resolution mass spectrometry (USGS method O-2060-01) is widely employed. This method achieves a detection limit of 11 ng/L, validated for multi-matrix applications (e.g., water, biological samples). Chain-of-custody protocols and frozen sample transport minimize degradation .

Q. Which regulatory frameworks evaluate sucralose’s safety, and what criteria govern their approvals?

Regulatory evaluations by the FDA, EFSA, and JECFA involve multi-disciplinary reviews of toxicokinetic, genotoxic, and carcinogenic data. Studies must adhere to OECD guidelines, including lifetime exposure assessments in rodents, structural analysis for electrophilic reactivity, and hydrolysis product safety. Approvals require consensus across oncology, toxicology, and nutrition experts .

Advanced Research Questions

Q. How can researchers design robust animal models to investigate sucralose’s impact on taste preference and metabolic behavior?

Two-bottle preference tests with escalating sucralose concentrations (0.0001–2.0 g/L) classify subjects as sucralose-preferring (SP) or -avoiding (SA). Microstructural analysis of bout size, lick rate, and inter-bout intervals controls for palatability confounders. Exclusion of side-preference biases ensures internal validity, while gavage administration isolates taste from post-ingestive effects .

Q. What advanced synthesis techniques improve sucralose production efficiency while minimizing environmental impact?

Ultrasonic-assisted synthesis enhances sucrose dissolution rates by overcoming steric hindrance from chlorine substitution. Optimal conditions (e.g., 40–60°C, pH 4–6) accelerate esterification and reduce byproducts. Process scalability is validated via reaction yield comparisons under ultrasonic vs. traditional thermal conditions .

Q. How can contradictory findings on sucralose-induced oxidative stress be resolved methodologically?

Contradictions arise from variability in biomarkers (e.g., TBARS, ORAC), dose ranges, and model systems (e.g., Daphnia magna vs. human mesenchymal cells). Standardizing exposure duration, normalizing to protein content, and integrating multi-omics (transcriptomics, metabolomics) can clarify mechanistic pathways. Co-variate analysis (e.g., antioxidant capacity) is critical for interpreting indirect effects .

Q. What pharmacokinetic factors explain differential sucralose plasma concentrations in pediatric vs. adult populations?

Preliminary studies show children exhibit 2–3× higher plasma sucralose levels than adults, possibly due to immature renal clearance or metabolic enzymes. Future research requires longitudinal designs with urinary/fecal excretion tracking and dose-adjusted pharmacokinetic modeling. Population-specific ADME (absorption, distribution, metabolism, excretion) profiling is essential .

Q. What methodologies confirm sucralose’s lack of genotoxic or bioactivation potential?

Structural alert analysis rules out electrophilic reactivity or metabolic activation to DNA-reactive intermediates. In vitro assays (Ames test, chromosomal aberration) and in vivo micronucleus tests are conducted under OECD protocols. Stability studies (e.g., pH/temperature extremes) validate hydrolysis product safety, supported by QSAR (quantitative structure-activity relationship) modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol
Reactant of Route 2
2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.